4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
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Overview
Description
4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of study in medicinal chemistry and related disciplines.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these pathway alterations can include changes in cellular metabolism, signal transduction, or gene expression.
Result of Action
These effects can include changes in cellular function, alterations in gene expression, or cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is used, including the type of cells or tissues present and their physiological state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the benzimidazole core This is often achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced benzimidazole compounds.
Scientific Research Applications
4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure.
Chlorobenzyl ethers: Compounds such as 2-chlorobenzyl alcohol and 2-chlorobenzyl chloride are structurally related.
Uniqueness
What sets 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether apart is its unique combination of a benzimidazole core with a chlorobenzyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)26-14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVSUYBMFZFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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